molecular formula C6H9NO3 B12356563 (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid

Cat. No.: B12356563
M. Wt: 143.14 g/mol
InChI Key: UWVCKXVPDINNHW-ARJAWSKDSA-N
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Description

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid is an organic compound with a unique structure that includes a dimethylcarbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid typically involves the reaction of dimethylcarbamoyl chloride with an appropriate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid: This isomer differs in the configuration of the double bond.

    N,N-dimethylcarbamoyl chloride: A related compound used in the synthesis of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid.

    Dimethylcarbamoyl fluoride: Another compound with a similar functional group but different reactivity.

Uniqueness

This compound is unique due to its specific configuration and the presence of both the dimethylcarbamoyl and prop-2-enoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(Z)-4-(dimethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3-

InChI Key

UWVCKXVPDINNHW-ARJAWSKDSA-N

Isomeric SMILES

CN(C)C(=O)/C=C\C(=O)O

Canonical SMILES

CN(C)C(=O)C=CC(=O)O

Origin of Product

United States

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